
2,6-Diaminopurine hemisulfate salt
Overview
Description
2,6-Diaminopurine hemisulfate salt (CAS: 69369-16-0) is a purine derivative with the molecular formula 2(C₅H₆N₆)·H₂SO₄·H₂O and a molecular weight of 398.36 g/mol . It exists as an off-white powder with a purity exceeding 95%, confirmed by NMR and analytical testing . This compound is widely used in oligonucleotide synthesis, antiviral research, and supramolecular chemistry due to its unique hydrogen-bonding capabilities and metal coordination properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diaminopurine hemisulfate salt can be synthesized through various methods. One common method involves the reaction of 2,6-diaminopurine with sulfuric acid to form the hemisulfate salt. The reaction typically requires heating and results in a clear to hazy, yellow to yellow-green solution .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in bulk and purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminopurine hemisulfate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of 2,6-diaminopurine, while substitution reactions may produce various substituted purine derivatives .
Scientific Research Applications
Antiviral Properties
2,6-Diaminopurine has shown promise as an antiviral agent. A study evaluated β-d-2′-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidates (DAPN-PD) against Hepatitis C virus (HCV) replication in Huh-7 cells. The DAPN-PD compounds demonstrated up to 14-fold greater potency compared to the parent DAPN nucleoside, indicating their potential as effective antiviral agents against HCV .
Compound Type | EC50 (μM) | Relative Potency |
---|---|---|
DAPN-PD | 0.2 | 14-fold higher than DAPN |
Parent DAPN | 5.4 | Baseline |
Treatment of Genetic Disorders
Recent research highlights DAP's ability to promote readthrough of UGA premature stop codons, particularly in cystic fibrosis models. In vivo studies showed that DAP could correct nonsense mutations in the CFTR gene, restoring function in murine models and patient-derived organoids . This suggests DAP's potential as a therapeutic agent for genetic disorders caused by nonsense mutations.
Oligonucleotide Synthesis
DAP is utilized in the synthesis of modified oligonucleotides, enhancing their stability and efficacy. A postsynthetic strategy was developed to incorporate 2,6-diaminopurine into oligonucleotides, demonstrating successful incorporation into small interfering RNA (siRNA) and antisense oligonucleotides . This modification improves binding affinity and stability against nucleases.
Oligonucleotide Type | Modification | Outcome |
---|---|---|
siRNA | DAP | Enhanced stability |
Antisense | DAP | Improved binding affinity |
Use in Gene Editing and Delivery Systems
In gene editing applications, DAP serves as a base substitution for adenine in nucleic acids, allowing for enhanced interaction with target RNA molecules. Its structural properties facilitate better binding to RNA, which is crucial for the design of anti-miRNA oligonucleotides .
Research on Trypanosomiasis
Research into new chemotherapeutics for human African trypanosomiasis has identified diaminopurine derivatives as potent inhibitors against Trypanosoma brucei. Modifications to the diaminopurine core have led to the discovery of compounds with improved potency and selectivity against this parasite .
Summary of Findings
The applications of 2,6-diaminopurine hemisulfate salt span various fields including antiviral drug development, genetic disorder treatment, oligonucleotide synthesis, and bioengineering. Its unique properties allow for innovative approaches to tackling complex biological challenges.
Mechanism of Action
The mechanism of action of 2,6-diaminopurine hemisulfate salt involves its ability to base pair with thymidine in DNA and uracil in RNA, forming three Watson-Crick hydrogen bonds. This alteration in base pairing properties allows the compound to act as a structural probe for studying molecular recognition and interactions between ligands and nucleic acids . Additionally, the compound’s incorporation into nucleic acids can affect the stability and function of the resulting nucleic acid structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfate Salt Derivatives
The hemisulfate salt is compared to other sulfate-containing analogs (Table 1):
Key Insights :
- The hemisulfate salt’s hydration state (e.g., hemihydrate vs. anhydrous) influences its solubility and stability in aqueous solutions .
- Substituents like the 8-oxo group in 2,6-diamino-8-purinol alter biological activity by affecting binding to enzymes or nucleic acids .
Nucleoside Analogs and Antiviral Derivatives
2,6-Diaminopurine is a core structure in acyclic nucleoside phosphonates (ANPs), which are antiviral agents. Table 2 compares ANP derivatives:
Key Insights :
Biological Activity
2,6-Diaminopurine (2,6-DAP), also known as 2-aminoadenine, is a purine analog with significant biological activity, particularly in the context of genetic research and therapeutic applications. This compound has garnered attention for its ability to interact with nucleic acids, correct genetic mutations, and exhibit anticancer properties. This article explores the biological activity of 2,6-DAP, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 150.14 g/mol
- Structure : The compound features an additional amino group at the 2-position compared to adenine, which enhances its hydrogen bonding capabilities with thymine or uracil.
Target Interaction
2,6-DAP primarily acts as an adenine analog, incorporating into DNA and RNA during replication. It pairs with thymidine or uracil through three hydrogen bonds, enhancing the stability of nucleic acid structures compared to adenine's two hydrogen bonds . This unique interaction allows for:
- Inhibition of DNA Synthesis : By substituting for adenine in nucleic acids, 2,6-DAP disrupts normal DNA synthesis and function.
- Promotion of Readthrough of Nonsense Mutations : 2,6-DAP has been shown to promote efficient readthrough of UGA premature stop codons in various genetic contexts .
Biochemical Pathways
Research indicates that 2,6-DAP is produced via a pathway involving specific enzymes (DUF550 and PurZ) that facilitate its incorporation into nucleic acids. This pathway is crucial for its role in cellular processes and therapeutic applications .
Pharmacokinetics
2,6-DAP exhibits favorable pharmacokinetic properties:
- Stability in Plasma : The compound remains stable in plasma and is well-distributed throughout the body after administration.
- Bioavailability : Studies indicate that peak plasma concentrations can reach approximately 70 μM within 15-30 minutes post-administration .
Cellular Effects
In various cell lines, including cancer cells (e.g., Calu-6), treatment with 2,6-DAP has been associated with increased levels of the tumor suppressor protein p53. This suggests a potential role in modulating cellular stress responses and promoting apoptosis in cancer cells .
Case Studies
-
Cystic Fibrosis Model : In a study involving a mouse model for cystic fibrosis (CF), 2,6-DAP was administered to correct UGA nonsense mutations in the CFTR gene. The treatment led to restored CFTR function in lung and intestinal tissues, demonstrating its potential as a therapeutic agent for genetic diseases caused by nonsense mutations .
Treatment Group CFTR Expression Observations Control (DMSO) Absent No specific labeling DAP-treated Present Specific staining observed - Leukemia Treatment : Historically, 2,6-DAP was utilized in leukemia treatment due to its ability to arrest cell cycle progression in mouse leukemia cells. Resistance mechanisms have been identified where cancer cells lose adenine phosphoribosyltransferase function .
Q & A
Basic Research Questions
Q. How can researchers verify the purity and structural integrity of 2,6-diaminopurine hemisulfate salt in experimental setups?
- Methodological Answer : Use a combination of analytical techniques:
- HNMR spectroscopy to confirm molecular structure and hydration states (e.g., off-white powder with >95% purity and HNMR correspondence as per BIOSYNTH reports) .
- High-performance liquid chromatography (HPLC) for purity assessment, with protocols optimized for nucleobase derivatives .
- Mass spectrometry to validate molecular weight (e.g., 398.36 g/mol for the hemisulfate form) .
Q. What experimental approaches are recommended to study 2,6-diaminopurine’s role in phage genome evolution?
- Methodological Answer :
- Enzyme activity assays for DatZ, MazZ, and PurZ to track Z-base (2,6-diaminopurine) biosynthesis in phage S-2L and Vibrio phage PhiVC8 .
- Comparative genomics to identify gene clusters encoding Z-base pathways in Siphoviridae and Podoviridae phages .
- PrimPol/AEP polymerase characterization to assess replication fidelity in Z-containing DNA .
Q. How can researchers address sequencing anomalies (e.g., G→A substitutions) when working with 2,6-diaminopurine-containing DNA?
- Methodological Answer :
- Optimize PCR conditions to minimize depurination (e.g., lower denaturation temperatures, shorter cycling times) .
- Use proofreading polymerases to reduce misincorporation of 2,6-diaminopurine as adenine .
- Validate results with Sanger sequencing and cross-reference with mass spectrometry for ambiguous bases .
Advanced Research Questions
Q. What strategies can be employed to synthesize and optimize 2,6-diaminopurine-derived acyclic nucleoside phosphonates (ANPs) for antiviral studies?
- Methodological Answer :
- Modify the phosphonomethoxy side chain to enhance cellular uptake (e.g., cyclopentyl or isobutyl substituents) .
- Assess antiviral efficacy using pseudorabies virus (PrV) models, with IC50 measurements and cytotoxicity profiling .
- RT-PCR-based transcriptional analysis to evaluate ANP effects on chemokine receptors (e.g., CCR5/CXCR4) in immune cells .
Q. How can researchers validate the extraterrestrial origin hypothesis of 2,6-diaminopurine using meteoritic samples?
- Methodological Answer :
- Stable isotope ratio analysis (e.g., δ¹³C, δ¹⁵N) to distinguish meteoritic nucleobases from terrestrial contaminants .
- High-resolution mass spectrometry paired with liquid chromatography to detect 2,6-diaminopurine alongside adenine/guanine in carbonaceous chondrites .
- Contamination controls using viral DNA (e.g., cyanophage S-2L) as a biological reference to rule out terrestrial sources .
Q. What experimental designs are critical for assessing 2,6-diaminopurine’s ability to correct UGA nonsense mutations via FTSJ1 inhibition?
- Methodological Answer :
- Dual-luciferase reporter assays in HEK293T cells to quantify translational readthrough efficiency .
- CRISPR-Cas9 knockout models to validate FTSJ1’s role in nonsense suppression .
- Dose-response studies with 2,6-diaminopurine derivatives to optimize therapeutic windows while minimizing cytotoxicity .
Q. How can bioengineers enhance oligonucleotide-RNA binding using 2,6-diaminopurine modifications?
- Methodological Answer :
- Serinol nucleic acid (SNA) backbone integration to improve thermal stability and mismatch discrimination .
- Isothermal titration calorimetry (ITC) to measure binding affinity changes in Z-modified antisense oligonucleotides .
- In vivo efficacy testing in disease models (e.g., cancer or viral infections) to assess target engagement and off-target effects .
Q. Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on 2,6-diaminopurine’s cytotoxicity in eukaryotic vs. prokaryotic systems?
- Methodological Answer :
- Comparative metabolomics to identify species-specific pathways (e.g., APRT loss in resistant E. coli vs. leukemia cells) .
- Dose-escalation studies in isogenic cell lines (wild-type vs. APRT-knockout) to delineate resistance mechanisms .
- Cross-species enzyme profiling (e.g., PurZ vs. archaeal PurA homologs) to explain divergent metabolic outcomes .
Q. Tables for Key Experimental Parameters
Properties
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVJLBUCSUIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989143 | |
Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69369-16-0 | |
Record name | 1H-Purine-2,6-diamine, sulfate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.